molecular formula C6H15ClN2O2 B12057871 (2S)-2,6-diamino(113C)hexanoic acid;hydrochloride

(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride

Cat. No.: B12057871
M. Wt: 183.64 g/mol
InChI Key: BVHLGVCQOALMSV-SKBIKIRISA-N
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Description

“(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride” is a compound with the following structural formula:

(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride\text{this compound} (2S)-2,6-diamino(113C)hexanoic acid;hydrochloride

It consists of two amino groups (NH₂) and a carboxylic acid group (COOH) attached to a hexanoic acid backbone. The compound is often encountered in its hydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of hexanoic acid with ammonia or an amine (such as ethylamine) to form the corresponding amide. Subsequent reduction of the amide using a reducing agent (e.g., lithium aluminum hydride) yields the diamino acid.

Industrial Production: In industrial settings, large-scale production typically involves the following steps:

    Amide Formation: Hexanoic acid reacts with ammonia or an amine to form the amide.

    Reduction: The amide undergoes reduction using a suitable reducing agent to yield the diamino acid.

    Salt Formation: The diamino acid is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.

    Substitution: The amino groups can undergo substitution reactions, leading to various derivatives.

    Acid-Base Reactions: The hydrochloride salt readily dissociates in water, releasing HCl.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Salt Formation: Hydrochloric acid (HCl).

Major Products:
  • Reduction: The diamino acid itself.
  • Oxidation: The dicarboxylic acid derivative.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may serve as a precursor for drug development, especially in the design of antimicrobial agents.

    Biochemistry: Researchers study its interactions with enzymes and receptors.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In medicine, it may inhibit specific enzymes or interfere with cell membrane transport.
  • In biochemistry, it could modulate protein function or participate in metabolic pathways.

Comparison with Similar Compounds

While there are related amino acids, the unique combination of a hexanoic acid backbone and two amino groups distinguishes “(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride.” Similar compounds include lysine, ornithine, and arginine.

: Example structure: PubChem : Reference: Scientific Paper : Industrial synthesis: Patent : Mechanism of action: Review Article : Comparison with similar compounds: Chemistry Journal

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

183.64 g/mol

IUPAC Name

(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i6+1;

InChI Key

BVHLGVCQOALMSV-SKBIKIRISA-N

Isomeric SMILES

C(CCN)C[C@@H]([13C](=O)O)N.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl

Origin of Product

United States

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